2-Ethyl-3-propylbenzo[f][1,7]naphthyridine
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Overview
Description
2-Ethyl-3-propylbenzo[f][1,7]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring structure, which includes two pyridine rings and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-propylbenzo[f][1,7]naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine with phosphorus oxychloride (POCl3) can yield 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine, which can then undergo further reactions to introduce the ethyl and propyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-propylbenzo[f][1,7]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be employed to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the naphthyridine core.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Ethyl-3-propylbenzo[f][1,7]naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-propylbenzo[f][1,7]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA replication or protein synthesis. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
2-Ethyl-3-propylbenzo[f][1,7]naphthyridine can be compared with other naphthyridine derivatives such as:
1,8-Naphthyridine: Known for its diverse biological activities and use in medicinal chemistry.
1,6-Naphthyridine: Studied for its anticancer and antimicrobial properties.
Benzo[c][1,7]naphthyridine: Explored for its potential as a ligand and in the development of materials with specific properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthyridine derivatives.
Properties
CAS No. |
145829-13-6 |
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Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-ethyl-3-propylbenzo[f][1,7]naphthyridine |
InChI |
InChI=1S/C17H18N2/c1-3-7-15-12(4-2)10-14-13-8-5-6-9-16(13)18-11-17(14)19-15/h5-6,8-11H,3-4,7H2,1-2H3 |
InChI Key |
AWQWKABWDLTNSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C1CC)C3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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